molecular formula C5H16Cl2N2 B1399132 N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride CAS No. 326888-32-8

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride

Cat. No.: B1399132
CAS No.: 326888-32-8
M. Wt: 175.1 g/mol
InChI Key: JCPFKECTFKUEPV-UHFFFAOYSA-N
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Description

“N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride” is a chemical compound with the molecular formula C5H16Cl2N2 . It is a solid substance that is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular weight of “this compound” is 175.1 . The InChI code for this compound is 1S/C5H14N2.2ClH/c1-6-4-5-7(2)3;;/h6H,4-5H2,1-3H3;2*1H .


Physical And Chemical Properties Analysis

“this compound” is a solid substance that is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Nitrosamines and Water Treatment

Nitrosamines, particularly N-nitrosodimethylamine (NDMA), are critical concerns in water technology due to their formation as disinfection by-products in chloraminated waters, posing significant health risks. The formation mechanisms of nitrosamines, especially NDMA, involve reactions between dichloramine and dimethylamine, leading to unsymmetrical dimethylhydrazine and subsequent oxidation to NDMA. Understanding the precursors responsible for delivering the DMA moiety for these reactions is vital. Various methods, including photolytic techniques, are under exploration to remove nitrosamines from water, with ongoing research seeking to optimize these methods for technological application (Nawrocki & Andrzejewski, 2011).

Nitrogenous Disinfection By-Products in Drinking Water

The presence of nitrogenous disinfection by-products (N-DBPs) like nitrosamines in drinking water is concerning due to their high genotoxicity and cytotoxicity. The occurrence of N-DBPs is expected to rise with water sources being impacted by wastewater and algae. Shifts from chlorination to chloramination to reduce regulated DBPs may increase certain N-DBPs. Understanding the occurrence, control, and impact of water treatment processes on N-DBP formation is complex, highlighting the need for further research in this area (Bond et al., 2011).

N-Nitrosodimethylamine (NDMA) in Water and Wastewater

Research on NDMA in water and wastewater focuses on removing NDMA and its precursors through conventional and advanced treatment processes. NDMA precursors are typically of anthropogenic origin, and their presence in water is predominantly due to wastewater discharges. While chloramination is the common process resulting in NDMA formation, other processes like ozonation can also generate significant NDMA levels. Strategies for controlling NDMA formation include attenuating precursor materials through physical removal, biological treatment, and the application of oxidants. However, identifying and removing NDMA precursors remain challenging, necessitating further research and optimization (Sgroi et al., 2018).

Nitrogenous Disinfection Byproduct Formation Pathways

Understanding the formation pathways of N-DBPs is crucial as these compounds are often more genotoxic, cytotoxic, or carcinogenic than many carbonaceous DBPs. Research indicates that the formation pathways of various N-DBP families are partially linked due to similar amine precursors. While no disinfection scheme is entirely free of byproduct formation, characterizing N-DBP formation pathways can help optimize disinfectant combinations to reduce overall exposure to toxic byproducts. Further, understanding these pathways can guide the development of methods to apply disinfectants in a manner that minimizes byproduct formation while achieving pathogen reduction goals (Shah & Mitch, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Mechanism of Action

Target of Action

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is an organic compound that primarily targets oxidizing agents . The molecule contains two nitrogen atoms, each with a lone pair of electrons, making them active sites susceptible to attack by oxidizing agents .

Mode of Action

The compound interacts with its targets (oxidizing agents) through redox reactions . Under the influence of oxidizing agents, this compound can be oxidized to corresponding oxides or nitroso compounds .

Biochemical Pathways

It is known that the compound can participate in nucleophilic substitution reactions and acylation reactions, which are common in organic synthesis .

Pharmacokinetics

It is known that the compound is insoluble in neutral water but soluble in acidic aqueous solutions . This is because it is a basic substance that can react with acids to form corresponding salts, thereby increasing its water solubility .

Result of Action

The compound is widely used in organic synthesis, where it can be used to generate various compounds such as fluorescent dyes, dye intermediates, and surfactants . It often serves as a nucleophilic reagent, participating in nucleophilic substitution reactions and acylation reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of oxidizing agents and the pH of the solution . For instance, its solubility increases in acidic environments, which can influence its bioavailability and reactivity .

Biochemical Analysis

Biochemical Properties

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand, binding to specific enzymes and altering their activity. This compound is known to interact with enzymes involved in methylation processes, potentially affecting the methylation status of DNA and proteins. The nature of these interactions often involves hydrogen bonding and ionic interactions, which can lead to changes in the conformation and activity of the target biomolecules .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic pathways by interacting with key enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in methylation and other biochemical processes. These interactions can affect the levels of metabolites and the overall metabolic flux within the cell. For example, it may influence the synthesis and degradation of key biomolecules, thereby altering the metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The distribution of this compound can affect its accumulation and activity within different tissues, influencing its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression. Alternatively, it may be found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes .

Properties

IUPAC Name

N,N',N'-trimethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-6-4-5-7(2)3;;/h6H,4-5H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPFKECTFKUEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719236
Record name N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326888-32-8
Record name N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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